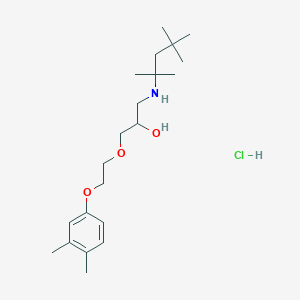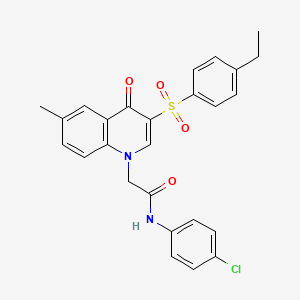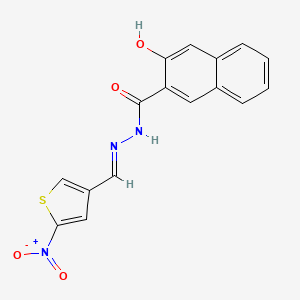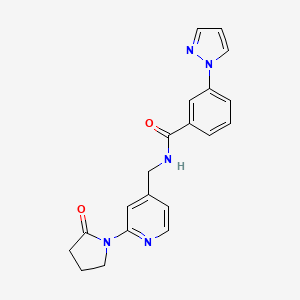![molecular formula C21H17ClN4O2 B2552978 N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941920-73-6](/img/no-structure.png)
N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
One study focused on the synthesis and characterization of pyrazole-acetamide derivatives, specifically targeting their use in creating coordination complexes with Co(II) and Cu(II) ions. These complexes demonstrated significant antioxidant activity, suggesting potential applications in areas where oxidative stress is a concern, such as in the prevention of certain diseases or in the stabilization of pharmaceuticals and food products (Chkirate et al., 2019).
Nonlinear Optical Properties
Another study explored the nonlinear optical properties of crystalline acetamides, including pyrazole-acetamide derivatives. The findings indicate that these compounds have potential applications in photonic devices, such as optical switches and modulators, due to their favorable (hyper)polarizabilities (Castro et al., 2017).
Antitumor Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives, which share a structural motif with the compound , has shown that some of these derivatives exhibit antitumor activity against human breast adenocarcinoma cell lines. This suggests potential applications in cancer research and therapy (El-Morsy et al., 2017).
Antibacterial Activity
A study on coordination complexes constructed from pyrazole-acetamide and pyrazole-quinoxaline revealed outstanding antibacterial activity against common strains such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in the development of new antibacterial agents (Chkirate et al., 2022).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 3-chloroaniline with 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid, followed by reduction and acetylation.", "Starting Materials": [ "3-chloroaniline", "2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline in methanol and add 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid and pyridine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 3: Concentrate the organic layer and dissolve the residue in methanol. Add sodium borohydride and stir at room temperature for 2 hours.", "Step 4: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer and dissolve the residue in acetic anhydride. Stir at room temperature for 2 hours.", "Step 6: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 7: Concentrate the organic layer and purify the product by column chromatography to obtain N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] } | |
CAS RN |
941920-73-6 |
Molecular Formula |
C21H17ClN4O2 |
Molecular Weight |
392.84 |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-5-7-15(8-6-14)18-12-19-21(28)25(9-10-26(19)24-18)13-20(27)23-17-4-2-3-16(22)11-17/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
QJPGJUDKPZCJOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)
![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2552896.png)
![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)

![N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B2552902.png)
![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)




![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2552912.png)
![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)
![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)